Cas no 2198-66-5 (2-Bromo-4-tert-butylphenol)

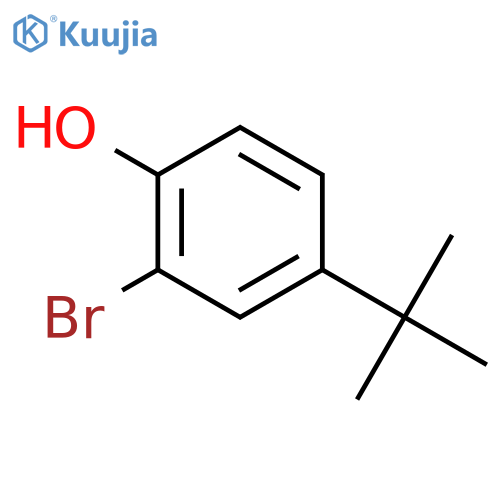

2-Bromo-4-tert-butylphenol structure

商品名:2-Bromo-4-tert-butylphenol

2-Bromo-4-tert-butylphenol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-tert-butylphenol

- 2-Bromo-4-(tert-butyl)phenol

- Phenol,2-bromo-4-(1,1-dimethylethyl)-

- 4-tert-Butyl-2-bromophenol

- Phenol, 2-bromo-4-(1,1-dimethylethyl)-

- FFRLMQPMGIMHHQ-UHFFFAOYSA-N

- NSC2360

- PubChem15100

- 4-t-butyl-2-bromophenol

- 2-Bromo-4-t-butylphenol

- KSC494K1B

- 2-bromo-4-tert-butyl-phenol

- 2-Bromo-4-tert-butyl phenol

- 4-(tert-butyl)-2-bromophenol

- 2-Bromo-4-tert-butylphenol .

- ARONIS023700

- EINEC

- CHEMBL2005775

- PS-7739

- NSC 2360

- 2-Bromo-4-tertButylphenol

- FT-0660395

- BB 0253758

- NS00027013

- EINECS 218-602-9

- DTXSID00176395

- AKOS000319631

- AI3-17311

- AM20060306

- 2-Bromo-4-(2-methyl-2-propanyl)phenol

- SY032407

- NCI60_001902

- 2198-66-5

- EN300-1238562

- SCHEMBL376840

- MFCD02682891

- B3763

- A815804

- NSC-2360

- CS-W002958

-

- MDL: MFCD02682891

- インチ: 1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3

- InChIKey: FFRLMQPMGIMHHQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 228.01498g/mol

- ひょうめんでんか: 0

- XLogP3: 3.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 228.01498g/mol

- 単一同位体質量: 228.01498g/mol

- 水素結合トポロジー分子極性表面積: 20.2Ų

- 重原子数: 12

- 複雑さ: 150

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.341

- ゆうかいてん: 51°C(lit.)

- ふってん: 113°C/9mmHg(lit.)

- フラッシュポイント: 102.5°C

- 屈折率: 1.547

- PSA: 20.23000

- LogP: 3.45220

2-Bromo-4-tert-butylphenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Bromo-4-tert-butylphenol 税関データ

- 税関コード:2908199090

- 税関データ:

中国税関コード:

2908199090概要:

HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2-Bromo-4-tert-butylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3763-5G |

2-Bromo-4-tert-butylphenol |

2198-66-5 | >97.0%(GC)(T) | 5g |

¥75.00 | 2024-04-17 | |

| abcr | AB248128-100 g |

2-Bromo-4-(tert-butyl)phenol; . |

2198-66-5 | 100g |

€169.80 | 2023-04-27 | ||

| abcr | AB248128-500g |

2-Bromo-4-(tert-butyl)phenol; . |

2198-66-5 | 500g |

€353.10 | 2025-02-21 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015838-1g |

2-Bromo-4-tert-butylphenol |

2198-66-5 | 97% | 1g |

¥33 | 2024-05-25 | |

| Chemenu | CM117159-500g |

2-Bromo-4-(tert-butyl)phenol |

2198-66-5 | 95+% | 500g |

$393 | 2021-06-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015838-25g |

2-Bromo-4-tert-butylphenol |

2198-66-5 | 97% | 25g |

¥49 | 2024-05-25 | |

| Apollo Scientific | OR8716-5g |

2-Bromo-4-(tert-butyl)phenol |

2198-66-5 | 5g |

£15.00 | 2025-02-20 | ||

| abcr | AB248128-500 g |

2-Bromo-4-(tert-butyl)phenol; . |

2198-66-5 | 500g |

€484.20 | 2023-04-27 | ||

| Fluorochem | 043681-100g |

2-Bromo-4-tert-butylphenol |

2198-66-5 | 97% | 100g |

£158.00 | 2022-03-01 | |

| Aaron | AR00BF3F-100g |

2-Bromo-4-tert-butylphenol |

2198-66-5 | 98% | 100g |

$27.00 | 2025-01-23 |

2-Bromo-4-tert-butylphenol 関連文献

-

Xiang-Xin Zheng,Zhong-Xia Wang RSC Adv. 2017 7 27177

-

2. Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenolsLeandro D. Mena,D. M. A. Vera,Maria T. Baumgartner,Liliana B. Jimenez Phys. Chem. Chem. Phys. 2019 21 12231

-

Jian Ye,Binbo Jiang,Yichao Qin,Wei Zhang,Yuming Chen,Jingdai Wang,Yongrong Yang RSC Adv. 2015 5 95981

-

Ruiguo Zhao,Taotao Liu,Liying Wang,Haiyan Ma Dalton Trans. 2014 43 12663

-

Bojun Tan,Long Liu,Huayu Zheng,Tianyi Cheng,Dianhu Zhu,Xiaofeng Yang,Xinjun Luan Chem. Sci. 2020 11 10198

推奨される供給者

atkchemica

(CAS:2198-66-5)2-Bromo-4-tert-butylphenol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2198-66-5)2-Bromo-4-tert-butylphenol

清らかである:99%/99%

はかる:500g/1kg

価格 ($):211.0/358.0